molecular formula C10H7BF4N2 B1618010 Naphthalene-1-diazonium tetrafluoroborate CAS No. 28912-93-8

Naphthalene-1-diazonium tetrafluoroborate

Cat. No.: B1618010
CAS No.: 28912-93-8
M. Wt: 241.98 g/mol
InChI Key: OBKNNDFYPUVJOP-UHFFFAOYSA-N
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Description

Significance of Aryl Diazonium Salts as Synthetic Intermediates

Aryl diazonium salts are a class of organic compounds characterized by the presence of a diazonium group (–N₂⁺) attached to an aryl group. testbook.com These salts are highly versatile intermediates in organic synthesis because the diazonium group is an excellent leaving group, readily replaced by a wide variety of nucleophiles. arkat-usa.orgwikipedia.org This reactivity allows for the introduction of a range of functional groups onto an aromatic ring, which can be difficult to achieve through direct substitution methods. Aryl diazonium salts are instrumental in reactions such as the Sandmeyer reaction for introducing halogens and cyano groups, the Schiemann reaction for fluorination, and Gomberg-Bachmann reactions for biaryl synthesis. arkat-usa.orgwikipedia.org Furthermore, they are crucial in the synthesis of azo compounds, which are widely used as dyes. wikipedia.orgbiotechjournal.in

Historical Context of Diazonium Chemistry

The field of diazonium chemistry dates back to 1858, with the first synthesis of diazonium salts by Peter Griess. arkat-usa.org This discovery opened up new avenues in organic chemistry, particularly in the synthesis of aromatic compounds. Initially, the primary application of these salts was in the production of water-fast dyed fabrics. wikipedia.org Over the years, the understanding of their reactivity has expanded significantly, leading to the development of numerous named reactions that are now fundamental in synthetic organic chemistry. The isolation of more stable forms of diazonium salts, such as tetrafluoroborates, has further enhanced their practical utility in the laboratory. wikipedia.org

Unique Characteristics of Naphthalene-Based Diazonium Salts

Naphthalene-based diazonium salts, such as Naphthalene-1-diazonium tetrafluoroborate (B81430), exhibit distinct characteristics compared to their simpler benzene (B151609) counterparts. The presence of the naphthalene (B1677914) ring, with its extended π-conjugated system, influences the electronic properties and reactivity of the diazonium group. This extended conjugation can enhance the stability of the diazonium salt and affect its reactivity in coupling reactions. For instance, the hydroxyl group in naphthols is more reactive than in phenols. testbook.com In electrophilic substitution reactions, naphthalene typically undergoes substitution at the α-position more readily than at the β-position. libretexts.org The unique structure of the naphthalene moiety can also lead to the formation of products with specific steric and electronic properties.

Research Scope and Focus on Naphthalene-1-Diazonium Tetrafluoroborate

This article focuses specifically on the chemical compound this compound. The scope is limited to its synthesis, properties, and applications in chemical research as documented in scientific literature. The discussion will adhere to a professional and authoritative tone, presenting detailed research findings and relevant data.

Properties of this compound

PropertyValue
CAS Number 28912-93-8 chemicalbook.com
Molecular Formula C₁₀H₇BF₄N₂ cymitquimica.com
Molecular Weight 241.98 g/mol cymitquimica.com
Appearance Powder cymitquimica.com
Purity Min. 95% cymitquimica.com

Research Findings on this compound

This compound is a well-established reagent in organic synthesis, with its reactivity being the subject of various studies.

Synthesis

The synthesis of this compound typically involves the diazotization of 1-aminonaphthalene. This process is carried out using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid, in the presence of tetrafluoroboric acid (HBF₄). The reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The resulting this compound precipitates from the aqueous solution due to its low solubility and can be isolated by filtration.

General Synthesis Scheme:

C₁₀H₇NH₂ + HNO₂ + HBF₄ → [C₁₀H₇N₂]⁺BF₄⁻ + 2H₂O

Reactions

Thermal Decomposition (Schiemann Reaction): The thermal decomposition of this compound is a key method for the synthesis of 1-fluoronaphthalene (B124137). This reaction, an extension of the Balz-Schiemann reaction, proceeds by heating the solid diazonium salt, which leads to the loss of nitrogen gas and boron trifluoride, with the fluoride (B91410) ion from the tetrafluoroborate anion attaching to the naphthalene ring.

Azo Coupling Reactions: this compound readily participates in azo coupling reactions with activated aromatic compounds, such as phenols and naphthols, to form azo dyes. wikipedia.org For example, it reacts with β-naphthol to produce an intensely colored orange-red dye. wikipedia.org These reactions are typically carried out in alkaline conditions to activate the coupling partner. chemguide.co.uk

Photochemical Reactions: Research has explored the photochemical decomposition of this compound. Irradiation with visible light can promote the decomposition of the diazonium salt, offering an alternative to thermal methods for generating the naphthyl cation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-diazonium;tetrafluoroborate
Source PubChem
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InChI

InChI=1S/C10H7N2.BF4/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;2-1(3,4)5/h1-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKNNDFYPUVJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C=CC=C2[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067423
Record name 1-Naphthalenediazonium, tetrafluoroborate(1-)
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Molecular Weight

241.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28912-93-8
Record name 1-Naphthalenediazonium, tetrafluoroborate(1-) (1:1)
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Record name 1-Naphthalenediazonium, tetrafluoroborate(1-) (1:1)
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Record name 1-Naphthalenediazonium, tetrafluoroborate(1-) (1:1)
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Record name 1-Naphthalenediazonium, tetrafluoroborate(1-)
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Record name Naphthalene-1-diazonium tetrafluoroborate
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Synthetic Methodologies for Naphthalene 1 Diazonium Tetrafluoroborate

General Principles of Aryl Diazotization Reactions

The conversion of a primary aromatic amine into a diazonium salt is known as a diazotization reaction. acs.org This chemical process was first reported by the German industrial chemist Peter Griess in 1858. acs.orgat.ua The reaction typically involves treating a primary aromatic amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid. bohrium.comresearchgate.net Since nitrous acid is unstable, it is almost always generated in situ by the reaction of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). bohrium.comresearchgate.net

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. acs.orgresearchgate.net The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine after deprotonation. acs.org In the presence of excess acid, the N-nitrosamine is protonated and then loses a water molecule to form the aryl diazonium ion. acs.org

A critical factor in diazotization is temperature. The reaction is typically carried out at low temperatures, generally between 0 and 5 °C. arkat-usa.org This is because aryl diazonium salts, particularly diazonium chlorides and sulfates, are often unstable at higher temperatures and can decompose, sometimes violently, or react to form undesirable byproducts like phenols. at.ua The stability of the resulting diazonium salt is also influenced by the counter-ion provided by the acid. researchgate.net While aliphatic diazonium salts are highly unstable, aromatic diazonium salts exhibit greater stability due to the delocalization of the positive charge over the aromatic ring. at.ua

Precursors and Specific Synthetic Routes to Naphthalene-1-diazonium tetrafluoroborate (B81430)

The primary precursor for the synthesis of naphthalene-1-diazonium tetrafluoroborate is 1-naphthylamine (B1663977) (also known as naphthalen-1-amine). bohrium.comacs.org The synthesis follows the general diazotization principle but specifically utilizes tetrafluoroboric acid (HBF₄) to provide the stable tetrafluoroborate (BF₄⁻) counter-ion.

The typical synthetic route involves two main steps:

Diazotization: 1-naphthylamine is dissolved in an aqueous solution of tetrafluoroboric acid. at.uabohrium.com The solution is cooled to a temperature range of 0–5 °C. bohrium.com An aqueous solution of sodium nitrite is then added slowly to the cooled amine solution. bohrium.com The sodium nitrite reacts with the tetrafluoroboric acid to generate nitrous acid in situ, which then reacts with the 1-naphthylamine to form the naphthalene-1-diazonium cation.

Precipitation: The resulting this compound has low solubility in the aqueous medium and precipitates out of the solution as a solid. bohrium.com This precipitation is a key advantage of using tetrafluoroboric acid, as it allows for the isolation of a relatively stable, solid diazonium salt, a process often referred to as the Balz-Schiemann reaction. at.ua

C₁₀H₇NH₂ + NaNO₂ + 2HBF₄ → [C₁₀H₇N₂]⁺[BF₄]⁻ + NaBF₄ + 2H₂O

The solid product is then collected by filtration and can be purified, typically by recrystallization. bohrium.com

Optimization of Diazotization Reaction Conditions

The yield and purity of this compound are highly dependent on the careful optimization of several reaction parameters.

ParameterOptimized ConditionRationale and Findings
Temperature -5 to 5 °CMaintaining a low temperature is crucial to prevent the decomposition of the diazonium salt. researchgate.netwhiterose.ac.uk Studies on the thermal stability of 1-naphthalenediazonium tetrafluoroborate show it decomposes at higher temperatures, and controlling this parameter is the primary concern for both yield and safety. researchgate.net
Acid Concentration Stoichiometric excess of HBF₄An excess of acid is necessary to maintain a low pH (typically 1-2), which prevents the newly formed diazonium salt from coupling with unreacted 1-naphthylamine to form azo dyes. bohrium.com The acid also ensures the complete generation of the nitrosating agent. Research on the diazotization of 1-naphthylamine has shown that the reaction rate and mechanism are highly dependent on acidity. cdnsciencepub.com
Reagent Stoichiometry Near-stoichiometric amount of NaNO₂A slight excess of sodium nitrite is often used to ensure complete diazotization, but a large excess should be avoided. acs.org Any remaining nitrous acid can lead to side reactions and impurities and can be quenched with agents like sulfamic acid or urea. acs.org
Reaction Time 30 minutes to 1 hourSufficient time must be allowed for the diazotization to go to completion. The completeness of the reaction can be monitored using starch-iodide paper to test for the slight excess of nitrous acid.
Solvent Aqueous mediumThe reaction is typically performed in an aqueous solution of HBF₄, which allows for the direct precipitation of the product due to its low solubility. bohrium.com

Advanced Techniques for Diazonium Salt Preparation in Flow Chemistry Systems

The inherent instability and potential hazards of diazonium salts have driven the development of advanced synthetic methods, with flow chemistry emerging as a particularly promising approach. Continuous flow reactors offer significant advantages for diazotization reactions, including superior temperature control, rapid mixing, and the ability to handle hazardous intermediates in small volumes, thereby minimizing risk. researchgate.netresearchgate.net

A general flow synthesis setup for aryldiazonium tetrafluoroborates involves pumping separate streams of the aryl amine (e.g., 1-naphthylamine) in a suitable solvent, a nitrosating agent (like isopentyl nitrite or sodium nitrite), and an acid through a T-piece mixer into a temperature-controlled reactor coil. researchgate.netarkat-usa.org

Key features of flow synthesis for diazonium salts include:

Enhanced Safety: The small reactor volume at any given time significantly reduces the risks associated with the accumulation of potentially explosive diazonium salts. researchgate.net

Improved Yield and Purity: Precise control over stoichiometry, residence time, and temperature often leads to higher yields and cleaner reactions, minimizing the formation of byproducts. researchgate.net

In Situ Generation and Consumption: Unstable intermediates like diazonium chlorides can be generated and immediately reacted with a solution of sodium tetrafluoroborate or tetrafluoroboric acid in a subsequent step within the flow system, avoiding their isolation. researchgate.net

Scalability: Scaling up the production is achieved by running the flow reactor for a longer duration, rather than using larger, more hazardous batch reactors.

One reported flow process for aryldiazonium tetrafluoroborates involves reacting an aniline (B41778) with isopentyl nitrite and ethanolic hydrochloric acid in a cooled coil reactor. The resulting stream is then passed through a packed column or a second coil containing sodium tetrafluoroborate to effect the salt metathesis, precipitating the desired product. researchgate.netarkat-usa.org This approach has been shown to provide high yields (64-100%) rapidly and avoids the buildup of solid precipitates that can block the reactor. researchgate.net

Considerations for Isolation and Handling in Laboratory Synthesis

The isolation and handling of this compound, like all diazonium salts, must be approached with extreme caution due to its potential for thermal instability and explosive decomposition, especially when dry. bohrium.comwhiterose.ac.uk

Isolation and Purification:

Filtration: The precipitated solid is collected by vacuum filtration.

Washing: The filter cake is typically washed with cold water, followed by a cold, non-polar organic solvent like diethyl ether or ethanol (B145695) to remove residual acid and water. acs.org

Drying: This is the most hazardous step. The solid should be dried at low temperatures, and mechanical shock or friction must be avoided. It is strongly recommended to avoid drying the compound completely; using it while still moist is a safer practice. acs.org If drying is necessary, it should be done in a vacuum desiccator away from heat and light.

Recrystallization: Purity can be enhanced by recrystallization. While specific solvents for this compound are not widely reported, general procedures for similar salts involve dissolving in a minimal amount of a polar solvent and precipitating with a non-polar solvent. Methanol has been used in the recrystallization of naphthalene (B1677914) itself. sandiego.edu

Handling and Storage:

Due to the hazards, a set of "cardinal rules" for handling diazonium salts should be followed:

Always assume the salt is explosive unless proven otherwise. acs.orgresearchgate.net

Use only stoichiometric amounts of sodium nitrite and quench any excess. acs.orgat.ua

Keep the temperature strictly controlled, typically below 5 °C during reaction and storage. at.ua

When handling the solid, use plastic or ceramic spatulas instead of metal ones to avoid friction and scratching. acs.orgat.ua

Isolate only small quantities at a time. at.ua

Store the compound at low temperatures (e.g., in a refrigerator at 4–8 °C), protected from light and shock. bohrium.com

The thermal stability of aryldiazonium tetrafluoroborates is generally higher than their chloride or nitrate (B79036) counterparts, but they can still decompose violently. researchgate.netwhiterose.ac.uk Impurities can significantly lower the decomposition temperature. acs.org

Mechanistic Investigations of Naphthalene 1 Diazonium Ion Reactivity

Ionic Stability and Dediazoniation Pathways

The dediazoniation of naphthalene-1-diazonium tetrafluoroborate (B81430) can be initiated thermally or photochemically, with the reaction mechanism being highly sensitive to the surrounding chemical environment.

Heterolytic Decomposition Mechanisms and Aryl Cation Intermediates

Under acidic conditions and in polar solvents, the thermal decomposition of naphthalene-1-diazonium tetrafluoroborate predominantly follows a heterolytic pathway. This mechanism involves the unimolecular, rate-determining cleavage of the C–N bond to yield dinitrogen and a highly reactive naphthalene-1-cation. researchgate.net This aryl cation intermediate is a potent electrophile that rapidly reacts with available nucleophiles in the medium. For instance, in aqueous solutions, the cation reacts with water to form 1-naphthol (B170400). chemguide.co.uk

The heterolytic nature of this decomposition is supported by several kinetic observations. The reaction rates are largely independent of the concentration of nucleophiles but are influenced by solvent polarity. Furthermore, studies on the thermal decomposition of uncomplexed this compound in both acidic aqueous solution and 1,2-dichloroethane (B1671644) revealed high activation enthalpies and positive activation entropies. researchgate.net These thermodynamic parameters are consistent with a dissociative, S_N1-like mechanism where the C–N bond breaking is the primary energetic barrier. researchgate.net

Homolytic Decomposition Mechanisms and Aryl Radical Intermediates

In contrast to the heterolytic pathway, homolytic decomposition of the naphthalene-1-diazonium ion generates a naphthalene-1-radical. This pathway is favored in the presence of reducing agents or under conditions that promote single electron transfer. For example, certain low-valence metals can induce the elimination of dinitrogen through a single-electron transfer (SET), generating the arene free radical. psu.edu

The presence of specific reagents can shift the mechanism from heterolytic to homolytic. For instance, while the decomposition in the absence of pyridine (B92270) yields products consistent with a heterolytic mechanism, the addition of pyridine leads to products derived from radical intermediates. shu.ac.uk The formation of diazo tars is also often indicative of a radical reaction mechanism. shu.ac.uk The homolytic pathway is generally accelerated by electron-donating solvents. shu.ac.uk

Influence of Solvent Polarity, Nucleophilicity, Temperature, and pH on Reaction Rates and Mechanisms

The rate and mechanism of naphthalene-1-diazonium ion decomposition are profoundly affected by the reaction conditions.

Solvent Effects: While heterolytic dediazoniation rates are only modestly affected by the solvent, the choice of solvent can dictate the dominant decomposition pathway. researchgate.net Electron-donating solvents can promote homolytic cleavage. shu.ac.uk Studies have shown that dediazoniation reactions in different solvents can exhibit a variety of mechanisms, not limited to a single heterolytic or homolytic route. shu.ac.uk

Temperature: The rate of thermal decomposition of this compound increases with temperature. researchgate.netkit.edu The solubility of naphthalene (B1677914), a related compound, significantly increases at higher temperatures, particularly as it approaches its melting point. kit.edu The decomposition of aryldiazonium fluoroborates typically occurs at temperatures between 100 and 200 °C. researchgate.net The activation energy for the decomposition of benzenediazonium (B1195382) tetrafluoroborate, a related compound, can be determined by studying the reaction at various temperatures. truman.edu

pH: The decomposition rate of the 1-naphthalenediazonium ion is markedly dependent on the pH of the medium. researchgate.net At lower pH values, the rate constant for decomposition remains constant. However, above a certain pH, the rate increases linearly with the pH. researchgate.net

Table 1: Influence of Reaction Conditions on Dediazoniation

Parameter Effect on Heterolytic Pathway Effect on Homolytic Pathway
Solvent Polarity Modest rate increase with polarity. researchgate.net Can be promoted by electron-donating solvents. shu.ac.uk
Temperature Rate increases with temperature. researchgate.net Rate generally increases with temperature.
pH Rate is constant at low pH and increases at higher pH. researchgate.net Can be influenced by pH, especially if it affects the redox potential of the system.

| Nucleophiles | Rate is largely independent of nucleophile concentration. researchgate.net | Can be initiated by nucleophilic reducing agents. psu.edu |

Effects of Supramolecular Interactions on Decomposition

The stability and reactivity of the naphthalene-1-diazonium ion can be significantly altered through supramolecular complexation, such as with crown ethers or within micellar aggregates.

Crown Ethers: Crown ethers can form host-guest complexes with the diazonium group. The stability of these complexes depends on the size of the crown ether cavity and the number of oxygen atoms. researchgate.net For the 1-naphthalenediazonium ion, crown ethers with at least six oxygen atoms form more stable inclusion complexes compared to smaller crown ethers or acyclic polyethers. researchgate.net Crown ethers with seven oxygen atoms have been found to be the strongest complexing agents. researchgate.net This complexation can stabilize the diazonium ion, slowing its decomposition. However, for highly electrophilic diazonium ions, complexation can induce a change in the decomposition mechanism from heterolytic to homolytic. researchgate.net

Micellar Aggregates: While not explicitly detailed for this compound in the provided results, micellar systems are known to influence the rates and pathways of various chemical reactions by providing a microenvironment with different polarity and by concentrating reactants.

Table 2: Stability of Naphthalene-1-diazonium Ion Complexes with Polyethers in 1,2-Dichloroethane

Host Stability Constant (K) Rate Constant Ratio (k₂/k₁)
15-Crown-5 --- ---
Crown ethers (≥ 6 oxygen atoms) Higher Higher
Tetraglyme Lower Lower

| PEG 1000 | Higher | Higher |

Data derived from a study on the complexation and decomposition of 1-naphthalenediazonium tetrafluoroborate. researchgate.net The stability constant (K) reflects the thermodynamic stability of the complex, while the rate constant ratio (k₂/k₁) indicates the kinetic stabilizing ability of the host.

Electron Transfer Processes

Electron transfer is a fundamental process that can initiate the decomposition of the naphthalene-1-diazonium ion, leading to the formation of aryl radicals.

Single Electron Transfer (SET) Pathways in Aryl Radical Generation

The generation of the naphthalene-1-radical from the corresponding diazonium ion can occur via a single electron transfer (SET) from a suitable donor. psu.edulookchem.com This process is a key step in various synthetic transformations, including the Meerwein reaction and certain palladium-catalyzed cross-coupling reactions. psu.edu

The SET mechanism involves the transfer of an electron to the diazonium ion, which then rapidly fragments, releasing dinitrogen gas and forming the aryl radical. lookchem.com Various species can act as electron donors, including low-valence metal ions (e.g., Cu(I)), certain organic molecules, and even other reaction components under specific conditions. psu.edu For example, triphenylphosphine (B44618) has been reported to transfer an electron to arenediazonium tetrafluoroborates, resulting in the formation of an arene radical. psu.edu The formation of the highly reactive aryl radical via SET is a cornerstone of many radical-based arylation reactions. lookchem.comacs.org

Electrochemical Reduction Studies for Aryl Radical Formation

The electrochemical reduction of aryldiazonium salts, including this compound, is a key method for the generation of highly reactive aryl radicals. These intermediates are pivotal in a variety of synthetic transformations. The process involves a single-electron transfer from an electrode to the diazonium cation, leading to the cleavage of the C-N bond and the expulsion of a dinitrogen molecule.

Studies on various aryldiazonium salts have elucidated the fundamental steps of this transformation. The electrochemical reduction typically proceeds in two distinct single-electron steps. The first, and often irreversible, step is the formation of the aryl radical. A second reduction can then convert the aryl radical into the corresponding aryl anion. The potential at which the initial reduction occurs is a critical parameter, influencing the feasibility and selectivity of subsequent reactions. For instance, the one-electron reduction of benzenediazonium tetrafluoroborate occurs at a much more positive potential (E_p ≈ +0.16 V vs SCE) compared to other aryl radical precursors like aryl iodides (E_p ≈ -2.2 V vs SCE). researchgate.net This facilitates the observation of the subsequent reduction of the aryl radical to an aryl anion. researchgate.net

Table 1: Illustrative Electrochemical Data for Aryldiazonium Salt Reduction (Benzenediazonium Tetrafluoroborate as an example)

ParameterValue (vs SCE)Significance
First Reductive Peak (E_p)~ +0.16 VPotential for the formation of the phenyl radical.
Second Reductive Peak (E_p)~ -0.64 VPotential for the reduction of the phenyl radical to the phenyl anion.
Standard Potential (E⁰) for Aryl Radical to Aryl Anion+0.05 VThermodynamic measure of the ease of aryl anion formation from the radical.

Note: The data in this table is for benzenediazonium tetrafluoroborate and serves as an illustrative example of the type of data obtained from electrochemical studies of aryldiazonium salts. researchgate.net

The generated naphthyl radical is a versatile intermediate. It can participate in various reactions, including hydrogen atom abstraction, cyclization, and addition to aromatic systems, enabling the formation of complex molecular architectures. The efficiency of these subsequent reactions is often dependent on the controlled electrochemical generation of the radical.

Theoretical and Computational Studies

Computational Analysis of Reaction Energetics and Transition States

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms of naphthalene-1-diazonium ion, complementing experimental findings. Density Functional Theory (DFT) and other computational methods are employed to model the reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and to understand the factors governing reactivity and selectivity.

For the decomposition of aryldiazonium ions, computational studies can elucidate the energetics of both heterolytic (SN1-like) and homolytic pathways. In the heterolytic pathway, the primary energetic barrier is associated with the cleavage of the C-N bond to form a highly reactive aryl cation and dinitrogen. The stability of this cation is a crucial factor. In the homolytic pathway, which leads to the formation of an aryl radical, the energetics are influenced by factors such as the solvent and the presence of electron donors.

While specific computational studies on the reaction energetics of this compound were not found in the search results, studies on related systems, such as the thermal cyclization of diazo compounds derived from naphthalene, have utilized DFT calculations to understand the reaction mechanisms. mdpi.com For example, in the study of naphtho[2,1-e]pyrazolo[5,1-c] researchgate.netmdpi.comtriazines, DFT computations at the B3LYP/6-311G level of theory were used to calculate the energies of frontier molecular orbitals, which are crucial in understanding reactivity. mdpi.com

Table 2: Representative Calculated Energetic Data for a Related Naphthalene Derivative Reaction

Computational MethodParameterCalculated ValueSignificance
DFT (B3LYP/6-311G)HOMO EnergyValue not specified in abstractRelates to the electron-donating ability of the molecule.
DFT (B3LYP/6-311G)LUMO EnergyValue not specified in abstractRelates to the electron-accepting ability of the molecule.
TD-DFTVertical Excitation EnergiesCalculated for 5 excited statesPredicts the UV-Vis absorption spectrum of the molecule.

Note: This table illustrates the type of data generated from computational studies on a complex naphthalene-containing system. The specific values were not available in the provided search abstract. mdpi.com

The analysis of transition states is a key component of these computational investigations. By locating the transition state structure and calculating its energy, the activation energy for a particular reaction step can be determined. This allows for a quantitative comparison of different possible reaction pathways, helping to identify the most favorable mechanism. For the naphthalene-1-diazonium ion, this would involve comparing the transition state energies for heterolytic versus homolytic cleavage under various conditions.

Quantum Mechanical Insights into Reaction Mechanisms

Quantum mechanical calculations offer a deeper understanding of the electronic structure and bonding changes that occur during the reactions of the naphthalene-1-diazonium ion. These methods go beyond simple energetic calculations to provide a detailed picture of the reaction mechanism at the subatomic level.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, orbital interactions, and bond properties. For the naphthalene-1-diazonium ion, NBO analysis could reveal the nature of the C-N bond, showing its polarization and how it changes along the reaction coordinate towards either heterolytic or homolytic cleavage. It can also provide insights into the electronic structure of the resulting naphthyl cation or radical.

Frontier Molecular Orbital (FMO) theory is another important quantum mechanical concept applied to understand reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene-1-diazonium ion and any reacting partner determine the feasibility and regioselectivity of a reaction. For instance, in an electrochemical reduction, the LUMO of the diazonium ion would accept an electron from the electrode. The energy of the LUMO is therefore directly related to the reduction potential. Computational studies on related naphthalene derivatives have indeed focused on calculating HOMO and LUMO energies to rationalize their electronic properties and reactivity. mdpi.com

While specific quantum mechanical studies detailing the reaction mechanisms of this compound were not identified in the provided search results, the principles derived from studies on other diazonium salts and aromatic systems are applicable. These studies consistently show that the diazonium group is a potent electron-withdrawing group, which significantly influences the electronic structure and reactivity of the aromatic ring. The high stability of the leaving group, dinitrogen, is a major thermodynamic driving force for its reactions.

Applications in Carbon Carbon Bond Formation

Cross-Coupling Reactions Utilizing Aryl Diazonium Salts

Aryl diazonium salts, including naphthalene-1-diazonium tetrafluoroborate (B81430), are effective alternatives to traditional aryl halides in cross-coupling reactions. Their high reactivity often allows for milder reaction conditions and broader functional group tolerance.

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been successfully adapted for use with aryldiazonium tetrafluoroborates. researchgate.net These protocols offer an efficient means of coupling the naphthalene (B1677914) core with various organoboron compounds. Palladium catalysts are commonly employed, with systems like palladium on carbon (Pd/C) demonstrating high efficiency. researchgate.net Reactions are often rapid, proceeding smoothly in alcoholic solvents under mild conditions. researchgate.net The use of heterogeneous catalysts, such as palladium nanoparticles on montmorillonite K 10, has also been reported, providing advantages like ligand- and base-free conditions and catalyst recyclability. researchgate.net The practicality of this methodology has been demonstrated by scaling up reactions to the mole scale, highlighting its industrial applicability. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Diazonium Salts

Catalyst Boronic Acid Partner Solvent Conditions Yield Reference
Pd(0)/C Arylboronic acid Alcoholic Mild, Fast High researchgate.net

Note: This table represents typical conditions and outcomes for Suzuki-Miyaura reactions involving aryl diazonium salts as reported in the literature.

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or equivalent with an alkene to form a substituted alkene. wikipedia.org This powerful tool for C-C bond formation has been extended to include aryl diazonium salts as the arylating agent. nih.gov These Heck-type couplings provide a direct method for the alkenylation of the naphthalene ring system. The reactions are typically catalyzed by palladium complexes and proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Recent advancements have focused on developing more sustainable and efficient protocols, including mechanochemical methods that require no additional heating or solvent and can be performed under atmospheric conditions. nih.gov

Beyond palladium, other transition metals are effective in catalyzing C-C bond-forming reactions with diazonium salts. umd.edu Iron, for instance, is an economically and environmentally attractive alternative. umd.edu Copper has also been studied for its ability to react with benzenediazonium (B1195382) tetrafluoroborate, leading to the formation of complex organocopper intermediates. researchgate.net These alternative metal catalysts expand the scope of possible transformations, sometimes offering different reactivity and selectivity compared to palladium. umd.eduresearchgate.net The development of these methods is crucial for creating more sustainable and cost-effective synthetic routes. umd.edu

Arylation Reactions

Naphthalene-1-diazonium tetrafluoroborate is an excellent reagent for arylation reactions, where a naphthyl group is directly attached to another molecule. These methods can be broadly categorized into direct C-H arylations and radical additions.

Direct C-H arylation is a highly atom-economical strategy that avoids the pre-functionalization of substrates. nih.gov In these reactions, a C-H bond on a substrate is directly replaced with a C-C bond to the naphthyl group. Palladium catalysis is frequently used to facilitate this transformation. mdpi.com The development of templates and specialized ligands has enabled the selective functionalization of specific C-H bonds, even at challenging positions on the naphthalene scaffold itself. nih.gov These methods are powerful tools for the late-stage modification of complex molecules, which is particularly valuable in drug discovery. nih.gov

Table 2: Catalytic Systems for Direct C-H Arylation

Catalyst Precursor Ligand/Additive Substrate Type Benefit Reference
Palladium(II) acetate Di-tert-butyl(methyl)phosphonium tetrafluoroborate Benzo-bis-thiadiazoles Selective mono- and di-arylation mdpi.com
Palladium complexes Oligopeptide ligands Naphthalene scaffold Differentiation of C6/C7 positions nih.gov

Note: This table summarizes different catalytic systems used for direct C-H arylation reactions.

Under certain conditions, this compound can generate a naphthyl radical. This highly reactive intermediate can then participate in radical addition reactions with unsaturated substrates like alkenes and alkynes. This pathway offers a complementary approach to the transition-metal-catalyzed methods for forming C-C bonds. The efficiency of these radical reactions often depends on the controlled generation of the radical species, for example, through electrochemical methods. This approach allows for the formation of complex molecular structures through cyclization or addition to aromatic systems.

Arylation of Aromatic Compounds and Heterocycles

This compound serves as a potent arylating agent, enabling the introduction of a naphthyl group onto other aromatic and heterocyclic scaffolds. This transformation is crucial in the synthesis of complex organic molecules with applications in materials science and medicinal chemistry.

Recent research has demonstrated the utility of palladium catalysis in the direct C–H arylation of various heterocyles. For instance, the palladium-catalyzed reaction of benzo[1,2-d:4,5-d′]bis( wikipedia.orglibretexts.orglibretexts.orgthiadiazole) with bromoarenes or iodoarenes in the presence of a phosphonium salt like di-tert-butyl(methyl)phosphonium tetrafluoroborate allows for the selective formation of mono- and di-arylated products. mdpi.com This methodology highlights the ability to functionalize otherwise inert C-H bonds, expanding the toolkit for creating complex π-conjugated systems. mdpi.com

Furthermore, studies have explored the arylation of polycyclic aromatic hydrocarbons (PAHs). A notable example involves the highly selective arylation of PAHs using aryliodonium salts with palladium on carbon (Pd/C) as the catalyst. researchgate.net This approach has been successfully applied to the functionalization of triphenylene, even at sterically hindered positions, showcasing the robustness of this catalytic system. researchgate.net

The reaction conditions for these arylations can be tuned to control the degree of substitution. For example, in the palladium-catalyzed arylation of benzo-bis-thiadiazoles, the choice of solvent and temperature can shift the selectivity towards either mono- or bis-arylated products. mdpi.com

Azo Coupling Reactions and Derivatives

Azo coupling is a hallmark reaction of diazonium compounds, including this compound. This reaction involves the electrophilic attack of the diazonium cation on an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778), to form an azo compound characterized by the -N=N- functional group.

Synthesis of Azo Compounds and Dyes

The synthesis of azo compounds from this compound is a cornerstone of the dye industry. Aromatic azo compounds are known for their vibrant colors, a result of their extended conjugated systems. wikipedia.orglibretexts.org Many commercially important dyes are synthesized through this pathway. wikipedia.org

The general procedure involves the reaction of the diazonium salt with a coupling component, typically a phenol or an aromatic amine. vedantu.com For example, the reaction of a diazonium compound with 1-naphthol (B170400) (α-naphthol) in an alkaline medium yields an azo dye. vedantu.comtestbook.com The hydroxyl group of the naphthol is a strong activating group, directing the electrophilic substitution to the para position. vedantu.com

The synthesis of azoindolizine derivatives has also been reported through a rapid and efficient method involving the reaction of indolizine with various aryldiazonium tetrafluoroborate salts. nih.gov This reaction proceeds smoothly at room temperature, affording the desired products in excellent yields. nih.gov The versatility of this method is demonstrated by its applicability to a range of substituted diazonium salts, including those with both electron-donating and electron-withdrawing groups. nih.gov

Reactant 1Reactant 2ProductApplication
This compound1-Naphthol4-(Naphthalen-1-ylazo)naphthalen-1-olAzo Dye
This compoundIndolizineNaphthylazoindolizine DerivativeAzo Compound
Benzenediazonium chloridePhenolSolvent Yellow 7Azo Dye wikipedia.org
4-Aminophenol (diazotized)Naphthalen-2-ol1-(4-hydroxyphenylazo)-2-naphtholAzo Dye cuhk.edu.hk

Mechanistic Aspects of Electrophilic Aromatic Substitution in Azo Coupling

The azo coupling reaction is a classic example of electrophilic aromatic substitution. wikipedia.orgvedantu.com The aryldiazonium cation, in this case, the naphthalene-1-diazonium ion, acts as the electrophile, while the activated aromatic compound serves as the nucleophile. wikipedia.orgtestbook.com

The reaction mechanism involves the attack of the electron-rich aromatic ring of the coupling component on the terminal nitrogen atom of the diazonium ion. A resonance description of the diazonium ion shows that the positive charge is delocalized over both nitrogen atoms, making the terminal nitrogen susceptible to nucleophilic attack. libretexts.orglibretexts.org This initial coupling step is typically fast and reversible. libretexts.orglibretexts.org

The position of substitution on the coupling partner is governed by the directing effects of the activating group. For phenols and anilines, the substitution occurs preferentially at the para position relative to the hydroxyl or amino group. libretexts.orgorganic-chemistry.org If the para position is blocked, the ortho position is favored, although the reaction rate may be slower. wikipedia.org The pH of the reaction medium is a critical factor; the reaction is generally carried out in mildly acidic or neutral conditions. organic-chemistry.org At alkaline pH, phenolic groups are stronger activators due to the formation of the more nucleophilic phenoxide ion. libretexts.orglibretexts.org

Miscellaneous Carbon-Carbon Bond Formations (e.g., C-CN, C-CF3)

Beyond arylation and azo coupling, this compound can be utilized in other carbon-carbon bond-forming reactions, notably for the introduction of cyano (C-CN) and trifluoromethyl (C-CF3) groups.

The cyanation of arenediazonium tetrafluoroborates represents a valuable method for the synthesis of aromatic nitriles. A palladium-catalyzed approach has been developed that utilizes 2-(piperidin-1-yl)acetonitrile as a cyanide source. organic-chemistry.org This method offers a safer alternative to traditional Sandmeyer reactions that often employ toxic metal cyanides. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on the aryl ring. organic-chemistry.org Another palladium-catalyzed cyanation employs acetonitrile as the non-metallic cyanide source in the presence of silver(I) oxide.

The introduction of the trifluoromethyl group is of significant interest in medicinal and agricultural chemistry due to the unique properties it imparts to molecules. beilstein-journals.org While direct trifluoromethylation using this compound is less common, the diazonium group can be a precursor for such transformations. For instance, the development of electrophilic trifluoromethylating reagents, such as S-trifluoromethyl diarylsulfonium salts, has been a major advancement in the field. beilstein-journals.org While not a direct reaction of the diazonium salt itself, the synthesis of trifluoromethylated naphthalenes can be envisioned through multi-step sequences that may involve a diazonium intermediate.

Reaction TypeReagentsProduct TypeKey Features
CyanationThis compound, 2-(piperidin-1-yl)acetonitrile, Pd catalystNaphthalene-1-carbonitrileMild conditions, safer cyanide source organic-chemistry.org
CyanationThis compound, Acetonitrile, Pd catalyst, Ag2ONaphthalene-1-carbonitrileNon-metallic cyanide source

Applications in Carbon Heteroatom Bond Formation

C-Halogen Bond Formations

The introduction of halogen atoms onto the naphthalene (B1677914) core can be efficiently achieved using naphthalene-1-diazonium tetrafluoroborate (B81430) as the starting material.

The Balz-Schiemann reaction is a cornerstone method for the synthesis of aryl fluorides, and it is particularly effective for producing 1-fluoronaphthalene (B124137) from naphthalene-1-diazonium tetrafluoroborate. wikipedia.orgnumberanalytics.com The reaction proceeds through the thermal decomposition of the diazonium tetrafluoroborate salt. numberanalytics.com

The process begins with the diazotization of 1-naphthylamine (B1663977) using nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form the stable this compound salt. byjus.com This salt can often be isolated as a crystalline solid. scientificupdate.com Subsequent heating of the isolated salt induces decomposition, yielding 1-fluoronaphthalene, nitrogen gas, and boron trifluoride. wikipedia.orgnumberanalytics.com

Reaction Scheme: C₁₀H₇NH₂ + HNO₂ + HBF₄ → [C₁₀H₇N₂]⁺[BF₄]⁻ + 2H₂O [C₁₀H₇N₂]⁺[BF₄]⁻ (heat) → C₁₀H₇F + N₂ + BF₃

Research has focused on optimizing the conditions for this reaction. For instance, modified Schiemann reactions have been developed, such as performing the diazotization and decomposition in solvents like tetrahydrofuran, although this can sometimes result in lower yields for certain substrates. rsc.org Flow-based systems have also been explored to enable the efficient and safer production of fluorinated naphthalene derivatives under milder conditions. scientificupdate.comarkat-usa.org

ReactantReagentsProductYieldReference
1-Naphthylamine1. HCl, NaNO₂ 2. HBF₄ 3. Heat1-Fluoronaphthalene99.8% chemicalbook.com
2-Nitro-1-naphthylamine fluoborateTetrahydrofuran, heat1-Fluoro-2-nitronaphthalene10-15% rsc.org

This table presents data on the synthesis of fluoronaphthalenes using the Balz-Schiemann reaction and its modifications.

The Sandmeyer reaction provides a reliable pathway for the introduction of chlorine and bromine atoms onto the naphthalene ring, starting from naphthalene-1-diazonium salts. organic-chemistry.org This reaction is conceptually similar to the Balz-Schiemann reaction but typically involves the use of copper(I) halides as catalysts. wikipedia.org

For the synthesis of 1-chloronaphthalene, naphthalene-1-diazonium chloride, which can be prepared from 1-naphthylamine, is treated with copper(I) chloride (CuCl). Similarly, for the synthesis of 1-bromonaphthalene, naphthalene-1-diazonium bromide is reacted with copper(I) bromide (CuBr). The diazonium tetrafluoroborate salt can also be used, often in the presence of the corresponding copper halide.

Recent advancements have explored photochemical Sandmeyer-type halogenations, which offer a transition-metal-free alternative. nih.gov These methods can provide high selectivity for halogenation over competing side reactions. nih.gov

Starting MaterialReagentProductNotesReference
Naphthalene-1-diazonium saltCopper(I) Chloride (CuCl)1-ChloronaphthaleneClassic Sandmeyer protocol. organic-chemistry.org
Naphthalene-1-diazonium saltCopper(I) Bromide (CuBr)1-BromonaphthaleneClassic Sandmeyer protocol. organic-chemistry.org
4-Fluorobenzenediazonium tetrafluoroborateKBr, Bu₄NBr₃, p-TsOH, light (447 nm)4-BromofluorobenzeneExample of a photochemical Sandmeyer-type bromination. nih.gov

This table illustrates the general Sandmeyer protocols for chlorination and bromination and a modern photochemical variation.

C-Cyanide Bond Formation via Sandmeyer Cyanation

The Sandmeyer reaction can also be employed to introduce a cyano group, forming 1-cyanonaphthalene. This is achieved by treating the naphthalene-1-diazonium salt with copper(I) cyanide (CuCN). The reaction is a powerful tool for introducing a carbon substituent that can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.

The general mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the halide or cyanide bound to the copper(II) species to form the final product.

C-Oxygen Bond Formation (Hydroxylation to Naphthols)

The conversion of naphthalene-1-diazonium salts to 1-naphthol (B170400) is a fundamental transformation that involves the formation of a carbon-oxygen bond. This is typically achieved by heating the diazonium salt in an aqueous acidic solution. The reaction proceeds via a heterolytic Sₙ1-like mechanism, where the diazonium ion decomposes to a highly reactive naphthyl cation, which is then trapped by water to form the phenol (B47542). researchgate.net

The thermal decomposition of this compound in aqueous acidic conditions predominantly yields 1-naphthol. The reaction conditions, such as temperature and pH, can significantly influence the rate of decomposition and the product distribution. researchgate.net

ReactantConditionsProductKey FindingsReference
This compoundAqueous acidic solution, heat1-NaphtholPredominant product under these conditions.
This compoundMicellar solution (e.g., SDS), heat1-NaphtholDecomposition rate is accelerated compared to aqueous media.

This table summarizes the conditions for the hydroxylation of this compound to 1-naphthol.

C-Hydrogen Bond Formation (Reductive Dediazoniation)

Reductive dediazoniation is the process of replacing the diazonium group with a hydrogen atom. This reaction is useful when an amino group is used as a directing group to facilitate other substitutions on the aromatic ring and then needs to be removed. For naphthalene-1-diazonium salts, this transformation yields naphthalene.

Various reducing agents can be employed for this purpose. A common method involves the use of hypophosphorous acid (H₃PO₂). Other reducing agents such as ethanol (B145695) or sodium borohydride (B1222165) can also be effective. The reaction mechanism can vary depending on the reducing agent used, with some proceeding through a radical pathway.

Other Carbon-Heteroatom Bond Formations (e.g., C-N, C-S, C-P)

The versatility of this compound extends to the formation of bonds with other heteroatoms like nitrogen, sulfur, and phosphorus.

C-N Bond Formation: Diazonium salts are well-known for their use in azo coupling reactions, which form C-N bonds to create azo compounds. libretexts.org These reactions involve the electrophilic attack of the diazonium salt on an electron-rich aromatic compound, such as a phenol or an aniline (B41778). libretexts.orgyoutube.com For example, the coupling of naphthalene-1-diazonium salt with an appropriate coupling partner can yield a variety of azo dyes.

C-S Bond Formation: The introduction of a sulfur-containing functional group can be achieved through reactions with various sulfur nucleophiles. For instance, reaction with potassium ethyl xanthate followed by hydrolysis can yield a thiol.

C-P Bond Formation: The formation of carbon-phosphorus bonds can be achieved through reactions such as the Michaelis-Arbuzov reaction of the corresponding aryl halide (obtained from the diazonium salt) with a trialkyl phosphite. Direct methods involving diazonium salts are also being developed.

The ongoing research in the field of diazonium chemistry continues to expand the scope of these transformations, providing new and efficient methods for the synthesis of functionalized naphthalene derivatives. nih.gov

Advanced Methodological Approaches and Emerging Research Areas

Photochemical Activation and Photoredox Catalysis in Synthesis

Naphthalene-1-diazonium tetrafluoroborate (B81430) is recognized for its role as a photosensitizer and an effective electron acceptor in organic chemistry. cymitquimica.com Its photochemical activation often involves the formation of highly reactive intermediates like aryl radicals or cations upon exposure to light. This reactivity is harnessed in photoredox catalysis, a powerful strategy for activating small molecules under mild conditions using visible light. mdpi.com

In photoredox cycles, a photosensitizer absorbs light and enters an excited state. This excited state can then interact with the diazonium salt, leading to a single-electron transfer that reduces the diazonium moiety and generates a naphthyl radical. This radical is a key intermediate that can participate in various bond-forming reactions. The process provides an alternative to traditional thermal methods, such as the Balz-Schiemann reaction, which often require high temperatures for the decomposition of diazonium salts. nih.gov Research has shown that visible-light irradiation, sometimes combined with gentle heating, can effectively promote the conversion of stable aryldiazonium tetrafluoroborates into desired products, even in non-polar solvents like hexane. nih.gov

The mechanism for such transformations is supported by various studies, including quantum-mechanical calculations and trapping experiments, which confirm the formation of radical intermediates. mdpi.com The unique electronic properties of the naphthalene (B1677914) system, featuring an extended π-conjugation, influence its reactivity and efficiency in these photochemical processes.

Electrochemical Synthesis and Transformations

The electrochemical behavior of naphthalene-1-diazonium tetrafluoroborate provides a powerful avenue for both its synthesis and subsequent transformations. The synthesis typically involves the diazotization of 1-aminonaphthalene, which can be achieved electrochemically.

Electrochemical methods are prominently used for the transformation of the diazonium salt. The reduction of this compound at electrode surfaces (such as platinum, gold, or glassy carbon) generates naphthyl radicals. This process is central to applications like surface modification, where the radicals covalently bond to the electrode material. The electrochemical reduction potential can be controlled to direct the reaction pathway. For instance, controlled potential electrolysis can lead to specific products. In one study, the electrolysis of various aryldiazonium tetrafluoroborates in a carbon disulfide/ethanol (B145695) medium was used to synthesize diaryl disulfides in good yields. researchgate.net The table below summarizes the outcomes of reacting benzenediazonium (B1195382) tetrafluoroborate, a related compound, with various metals, illustrating the general reactivity of diazonium salts.

MetalObservation
Al, Ca, Cr, Cu, Fe, Ga, In, Mg, Li, Na, ZnRapid solution color change, N₂ release, metal mass loss
Pt, Au, Ag, Pd, V, Glassy CarbonNo observed color change

This table is based on the reactivity of benzenediazonium tetrafluoroborate, which provides insights into the expected reactivity of this compound.

These electrochemical transformations are often diffusion-controlled processes, where the peak current intensity increases with the scan rate, following the Randles-Sevcik equation. This indicates that the rate of the reaction is governed by the diffusion of the electroactive species to the electrode surface.

Development of Novel Catalytic Systems (e.g., Palladium/Copper Cooperative Catalysis)

While specific examples detailing the use of this compound in palladium/copper cooperative catalysis are still emerging, the principles of such systems are well-established for arylation reactions involving C-H bonds. These dual catalytic systems leverage the unique and complementary properties of each metal. Palladium is a powerful catalyst for C-H activation and cross-coupling, while copper salts can act as oxidants to regenerate the active palladium catalyst and facilitate key steps like transmetalation. nih.govnih.gov

In a typical cooperative catalytic cycle, a Pd(II) catalyst might activate a C-H bond. The resulting intermediate can then undergo a reaction with an arylating agent. The challenge often lies in the reoxidation of the Pd(0) species back to the active Pd(II) state. Here, a copper co-catalyst, such as Cu(II), can play a crucial role. nih.gov It can also facilitate the transfer of the aryl group via the formation of an arylcopper intermediate, which then transmetalates with the palladium center. nih.gov

Recent advancements have demonstrated the power of copper- and palladium-cocatalyzed reactions for complex transformations, such as the atroposelective arylboration of 1,3-enynes. consensus.app In these systems, the copper catalyst typically governs the initial borylation's chemoselectivity and regioselectivity, while the palladium center controls the subsequent atroposelective reductive elimination. consensus.app The application of these advanced cooperative catalytic strategies to this compound could provide novel pathways for synthesizing complex, functionalized naphthalene derivatives.

Strategies for Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient and atom-economical synthetic strategy. Diazonium salts are valuable reagents in MCRs due to their ability to generate reactive intermediates. Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecular architectures from simple precursors.

This compound can serve as a precursor to the naphthyl cation or radical, which can initiate or participate in such reaction sequences. For instance, a cascade strategy for forming substituted naphthalenes has been developed, triggered by the activation of silyl (B83357) acetals. researchgate.net While not directly starting from the diazonium salt, this demonstrates the synthesis of complex naphthalenes through cascade processes. Another strategy involves a cascade of three distinct aryne species to construct naphthalene products, showcasing the potential for complex bond-forming sequences. nih.gov

The diazo group's ability to be readily displaced allows it to be used in reactions that build complex heterocyclic systems. The general reactivity of diazo compounds has been harnessed in MCRs catalyzed by metals like rhodium to produce N-iminoindoles or other valuable scaffolds. The application of this compound in specifically designed MCRs or cascade reactions is a promising area for future research, enabling the efficient synthesis of novel polycyclic aromatic compounds.

Utilization in Surface Functionalization and Material Science Applications

The ability to form highly reactive naphthyl radicals upon electrochemical or photochemical stimulation makes this compound a key reagent for modifying the surfaces of various materials. This surface functionalization is a powerful tool in material science for tailoring the chemical and physical properties of substrates.

The process involves the reduction of the diazonium salt, which leads to the formation of a covalent bond between the naphthalene moiety and the surface. This technique has been successfully applied to a wide range of materials, as summarized in the table below.

Substrate MaterialApplication/Observation
Glassy Carbon, Platinum, GoldCovalent attachment of organic layers via electrochemical reduction.
Indium Tin Oxide (ITO)Modification for electronic applications.
GlassSpontaneous grafting to alter surface properties.
MoS₂ (Molybdenum disulfide)Functionalization efficiency is improved by the extended π-conjugation of the naphthalene group.
Polymer BackbonesGrafting of naphthalene units to create functional polymers.

This grafting process can create thin, conjugated films on the substrate, altering its electronic properties, wettability, and biocompatibility. The extended π-system of the naphthalene group is particularly advantageous in applications involving electronic materials, where it can enhance electron delocalization and charge-transfer characteristics. The ongoing research in this field explores the use of this compound to create novel functional materials for sensors, electronics, and advanced composites.

Conclusion and Future Research Directions

Synthesis of Novel Naphthalene-1-diazonium tetrafluoroborate (B81430) Derivatives

Naphthalene-1-diazonium tetrafluoroborate serves as a important precursor for a variety of functionalized naphthalene (B1677914) derivatives. Its utility stems from the high reactivity of the diazonium group, which can be readily displaced by a wide array of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the naphthalene core, a structural motif present in numerous FDA-approved drugs and biologically active compounds. nih.gov

Classic reactions such as the Sandmeyer and Gomberg-Bachmann reactions have been foundational in the synthesis of new derivatives. The Sandmeyer reaction, for instance, provides a pathway to introduce halogens (Cl, Br), cyano groups, and other functionalities with the aid of copper salts. wikipedia.orgnih.gov The Gomberg-Bachmann reaction facilitates the formation of biaryl compounds, which are of significant interest in materials science and medicinal chemistry. wikipedia.org

Modern advancements have further expanded the synthetic utility of this compound. For example, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orguniv-nantes.fr Furthermore, the Balz-Schiemann reaction, which involves the thermal decomposition of the tetrafluoroborate salt, offers a direct route to fluorinated naphthalene derivatives, which are valuable in pharmaceutical development due to the unique properties conferred by the fluorine atom. wikipedia.org

Recent research has focused on developing novel methodologies to access a wider range of substituted naphthalenes. These efforts are often aimed at creating compounds with specific electronic, optical, or biological properties for applications in areas such as fluorescent sensors, liquid crystals, and photovoltaics. google.com The synthesis of naphthoquinones, a class of compounds with demonstrated anticancer properties, can also be approached through derivatives of this compound. nih.gov

Table 1: Examples of Reactions for the Synthesis of Naphthalene Derivatives

Reaction Name Reagents Product Type Reference
Sandmeyer Reaction Copper(I) halides (CuX), KCN/CuCN Aryl halides, Aryl cyanides wikipedia.org
Gomberg-Bachmann Reaction Arene, Base Biaryl compounds wikipedia.org
Balz-Schiemann Reaction Heat Aryl fluorides
Palladium-Catalyzed Cross-Coupling Varies (e.g., boronic acids, organostannanes) C-C and C-heteroatom bond formation acs.org
Azo Coupling Activated aromatic compounds (e.g., phenols, anilines) Azo compounds (dyes) libretexts.org

Challenges and Opportunities in Reaction Design and Selectivity Control

Despite its versatility, the use of this compound is not without its challenges. A primary concern is the inherent instability of diazonium salts, which can decompose, sometimes explosively, particularly when isolated. acs.orgmpg.de This necessitates careful temperature control, typically between 0–5 °C, during their synthesis and subsequent reactions to minimize decomposition. The tetrafluoroborate anion confers greater thermal stability compared to other counterions like chloride, allowing for the isolation of the salt as a crystalline solid.

A significant challenge in the functionalization of the naphthalene ring is controlling regioselectivity. The naphthalene system has multiple positions where substitution can occur, and directing an incoming group to a specific position is not always straightforward. researchgate.net The position of substitution is influenced by the existing substituents on the ring and the reaction conditions. stackexchange.comstackexchange.com For example, in electrophilic substitution reactions on substituted naphthalenes, the directing effects of the existing groups play a crucial role in determining the outcome of the reaction. stackexchange.com

Another challenge lies in achieving chemoselectivity, especially in complex molecules with multiple reactive sites. The high reactivity of the diazonium group can lead to unwanted side reactions if other sensitive functional groups are present in the molecule.

However, these challenges also present opportunities for innovation. The development of new catalytic systems, including those based on palladium and copper, has shown promise in improving both the efficiency and selectivity of reactions involving diazonium salts. nih.govnumberanalytics.com The use of phase-transfer catalysts has been shown to improve yields in reactions like the Gomberg-Bachmann reaction. wikipedia.org Furthermore, understanding the factors that govern the stability of the diazonium ion, such as the influence of solvents and complexing agents like crown ethers, can lead to the design of more robust reaction conditions. researchgate.net The study of reaction mechanisms, such as the competition between heterolytic and homolytic pathways, is also crucial for controlling the reaction outcome. researchgate.net

Emerging Paradigms in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of this compound is no exception. A key focus is the development of more environmentally benign and sustainable synthetic methods.

One promising area is the use of visible-light photoredox catalysis. researchgate.net This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents. Aryl diazonium salts have been shown to be excellent precursors for generating aryl radicals under photoredox conditions, which can then participate in a variety of synthetic transformations. researchgate.net This method offers a greener alternative to traditional methods that may require high temperatures or toxic reagents.

Solvent-free or "neat" reaction conditions are another important aspect of green chemistry. The development of solvent-free methods for the synthesis of diazonium salt derivatives, such as imidazolium (B1220033) tetrafluoroborates, has been reported to be faster, cleaner, and higher yielding than traditional solvent-based methods. researchgate.net Mechanochemical approaches, where reactions are induced by mechanical force (e.g., grinding), also offer a solvent-free alternative and have been explored for reactions like the synthesis of azo dyes. acs.org

Continuous flow chemistry is emerging as a safer and more sustainable way to handle potentially hazardous reagents like diazonium salts. researchgate.net By generating and immediately consuming the unstable diazonium intermediate in a continuous flow reactor, the risks associated with its accumulation are significantly reduced. mpg.deresearchgate.net This approach not only enhances safety but can also lead to improved yields and easier scale-up.

The development of more sustainable catalytic systems is also a key area of research. This includes the use of earth-abundant metal catalysts and the design of recyclable catalysts to minimize waste. numberanalytics.com

Table 2: Green Chemistry Approaches in Diazonium Salt Chemistry

Green Chemistry Approach Description Potential Benefits Reference
Visible-Light Photoredox Catalysis Use of light to initiate reactions. Mild conditions, reduced waste. researchgate.net
Solvent-Free Synthesis Reactions conducted without a solvent. Reduced solvent waste, often faster. researchgate.net
Continuous Flow Chemistry In-situ generation and consumption of reactive intermediates. Enhanced safety, improved control and scalability. researchgate.net
Sustainable Catalysis Use of abundant and recyclable catalysts. Reduced environmental impact and cost. numberanalytics.com

Perspectives on Interdisciplinary Applications and Methodological Advancements

The unique reactivity of this compound makes it a valuable tool in a wide range of scientific disciplines beyond traditional organic synthesis. Its potential is being increasingly recognized in materials science, medicinal chemistry, and nanotechnology.

In materials science, naphthalene-based compounds are of interest for their electronic and optical properties. Derivatives synthesized from this compound can be used to create novel fluorophores, liquid crystals, and organic semiconductors. google.com For instance, the ability to introduce specific functional groups allows for the fine-tuning of properties like fluorescence quantum yield, emission wavelength, and charge transport characteristics. There is also interest in using diazonium salts for the surface functionalization of materials like graphene to modify their properties.

The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, being a core component of many approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antihypertensive effects. nih.gov this compound provides a gateway to synthesize novel naphthalene derivatives that can be screened for biological activity. nih.govnih.gov For example, it can be used to create libraries of compounds for drug discovery programs.

Methodological advancements continue to enhance the utility of this compound. The development of flow chemistry for the synthesis of aryldiazonium tetrafluoroborates is a significant step forward in terms of safety and efficiency. researchgate.net Advances in catalytic systems, such as the use of palladium and copper catalysts in cross-coupling and Sandmeyer-type reactions, have expanded the scope of possible transformations and improved reaction selectivity. nih.govnumberanalytics.com Furthermore, the development of one-pot reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, offers a more efficient and atom-economical approach to complex molecule synthesis. researchgate.net

The future of this compound chemistry lies in the continued exploration of these interdisciplinary applications and the development of more sophisticated and sustainable synthetic methodologies. As our understanding of its reactivity deepens and new synthetic tools become available, we can expect to see even more innovative applications of this versatile chemical compound.

Q & A

Q. What are the optimal conditions for synthesizing Naphthalene-1-diazonium tetrafluoroborate, and how can purity be validated?

Synthesis typically involves diazotization of 1-aminonaphthalene using nitrous acid in the presence of tetrafluoroboric acid (HBF₄). Key parameters include temperature control (0–5°C), stoichiometric excess of HBF₄, and exclusion of moisture. Purity can be validated via:

  • ¹H-NMR spectroscopy : Detect characteristic aryl proton shifts (δ 7.5–9.0 ppm) and absence of amine peaks.
  • Elemental analysis : Confirm boron and fluorine content (theoretical B: 4.6%, F: 29.1%).
  • HPLC-MS : Monitor for byproducts like naphthol derivatives .

Q. What safety protocols are critical during handling due to its instability?

  • Thermal instability : Store at ≤–20°C in amber vials; avoid prolonged exposure to light or heat (>25°C triggers decomposition).
  • Reactive intermediates : Perform reactions in fume hoods with blast shields. Use explosion-proof equipment for scale-up.
  • Waste disposal : Neutralize with aqueous urea before disposal to quench residual diazonium species .

Q. How does solvent choice influence its solubility and reactivity in coupling reactions?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., acetonitrile, DMF). Reactivity in Sandmeyer or Pschorr reactions depends on:

  • Solvent dielectric constant : Higher polarity stabilizes the diazonium ion, favoring heterolytic pathways.
  • Nucleophilicity : Acetonitrile reduces side reactions (e.g., hydrolysis) compared to alcohols .

Advanced Research Questions

Q. What mechanistic insights explain its decomposition pathways under varying conditions?

Decomposition follows two primary pathways:

  • Thermolysis in nonpolar solvents : Radical-mediated pathways dominate, generating aryl radicals (detected via ESR) that dimerize or abstract hydrogen .
  • Aqueous hydrolysis : Acidic conditions (pH <3) yield naphthalene-1-ol via heterolytic cleavage, monitored by pH kinetics (rate constant k ≈ 1.2×10⁻³ s⁻¹ at 25°C) .

Q. How do counterion effects (e.g., BF₄⁻ vs. Cl⁻) impact electrochemical stability?

Tetrafluoroborate (BF₄⁻) enhances stability compared to chloride:

  • Conductivity : BF₄⁻ improves ionic mobility in electrolytes (σ ≈ 12 mS/cm in acetonitrile).
  • SEI formation : In electrochemical cells, BF₄⁻ decomposes to form boron-rich passivation layers, reducing electrode degradation .

Q. What advanced spectroscopic methods resolve structural dynamics in solution?

  • Variable-temperature ¹⁹F-NMR : Track BF₄⁻ dissociation (Δδ ~ 2 ppm between –40°C and 25°C).
  • Time-resolved IR spectroscopy : Monitor C–N₂⁺ stretching modes (ν ≈ 2280 cm⁻¹) during decomposition .

Q. Can computational modeling predict its reactivity in cross-coupling reactions?

DFT studies (e.g., B3LYP/6-311+G*) reveal:

  • Electrophilicity : The diazonium group has a high electrophilicity index (ω ≈ 3.5 eV), favoring aryl radical formation.
  • Transition states : Solvent effects lower activation barriers (ΔG‡) by 10–15 kcal/mol in DMF vs. toluene .

Methodological Recommendations

  • Contradiction resolution : Conflicting stability reports (e.g., solvent-dependent half-lives) require controlled humidity/pH monitoring during experiments .
  • Experimental design : Use in situ spectroscopic probes (Raman/UV-Vis) to capture transient intermediates during decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.